2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile
Description
Properties
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)7-9-6(3-4-8)10-11-7/h5H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXZCJXBQYQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
A widely adopted method involves the cyclodehydration of thiosemicarbazide derivatives under basic conditions. For example, propan-2-yl-substituted thiosemicarbazides can be cyclized using sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic attack and elimination, forming the triazole ring.
Reaction Scheme 1 :
This intermediate is subsequently functionalized at the 3-position to introduce the acetonitrile group.
Alkylation for Acetonitrile Incorporation
The acetonitrile moiety is introduced via alkylation using chloroacetonitrile or bromoacetonitrile. In a representative procedure, the 3-mercapto-triazole intermediate is treated with chloroacetonitrile in the presence of triethylamine (TEA) as a base, yielding the target compound.
Reaction Scheme 2 :
Optimization studies indicate that acetonitrile as the solvent and temperatures of 60–80°C maximize yields (70–85%).
Advanced Methodologies and Catalytic Systems
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol involving cyclization under microwave conditions (150°C, 20 min) followed by alkylation at 100°C for 15 min achieves a 92% yield, demonstrating superior efficiency compared to conventional heating.
Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions have been explored for introducing substituted acetonitrile groups. For instance, Suzuki-Miyaura coupling using Pd(PPh) enables the incorporation of aryl-acetonitrile derivatives, though this method is less common for simple acetonitrile functionalization.
Analytical and Optimization Data
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for different preparation methods:
Purity and Characterization
Purification via flash chromatography (SiO, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >97% purity. Structural confirmation is achieved through H NMR, C NMR, and high-resolution mass spectrometry (HRMS):
-
H NMR (400 MHz, DMSO-d) : δ 1.28 (d, 6H, CH(CH)), 3.10 (s, 2H, CHCN), 4.15 (sept, 1H, CH(CH)), 8.32 (s, 1H, triazole-H).
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HRMS : m/z calculated for CHN [M+H]: 178.1089, found: 178.1092.
Mechanistic Insights and Side Reactions
Competing Pathways
Under acidic conditions, the triazole ring may undergo hydrolysis to form amide byproducts. Additionally, over-alkylation at the triazole nitrogen can occur if excess alkylating agent is used.
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) reduce yields due to hydrogen bonding with the thiol group.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Isopropylamine and thiourea are preferred starting materials for large-scale synthesis due to their low cost and commercial availability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs differ in substituents on the triazole ring and the nature of side chains. Below is a comparative analysis:
Physicochemical Properties
- Alkyl-substituted derivatives (e.g., ethyl carbamates) generally have lower melting points, reflecting reduced crystallinity .
Solubility :
- Stability: Cyanoethyl-substituted triazoles (target and 5o) are stable under ambient conditions but may hydrolyze under acidic/basic conditions to form carboxylic acids or amides .
Biological Activity
2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 180.22 g/mol
Triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to fungal and bacterial growth.
Antifungal Activity
Research indicates that triazole compounds exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. In vitro studies have shown that this compound demonstrates potent antifungal activity against various strains of fungi.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Cryptococcus neoformans | 4 µg/mL |
Antibacterial Activity
The compound also exhibits antibacterial properties. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, it has shown promising results.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Antifungal Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Candida species in vitro and demonstrated a synergistic effect when combined with fluconazole.
Case Study 2: Antibacterial Properties
In another study focusing on the antibacterial properties of triazoles published in Microbial Drug Resistance, researchers found that this compound exhibited notable activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibacterial agents.
Q & A
Q. What are the standard synthetic protocols for 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile in academic research?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves reacting nitrile precursors (e.g., 2-((5-substituted-triazol-3-yl)thio)acetonitrile) in absolute alcohol (propanol/butanol) under reflux, saturated with dry hydrogen chloride to catalyze imidate formation . Post-synthesis, recrystallization from ethanol is recommended for purification .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : Keep containers tightly sealed, refrigerated (2–8°C), and upright to prevent leakage .
- Spill Management : Use vacuum systems for containment and dispose of waste in approved containers .
Q. Which spectroscopic methods are most effective for structural elucidation of this triazole derivative?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR analyze proton environments and carbon backbone, respectively. For example, triazole ring protons typically appear at δ 7.5–8.5 ppm .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios (e.g., CHN requires 52.94% C, 5.88% H, 41.18% N) .
Advanced Research Questions
Q. How can researchers employ statistical experimental design to optimize the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:
- Variables : Solvent polarity (e.g., ethanol vs. acetonitrile), temperature (40–80°C), and catalyst concentration (HCl saturation time).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
- Example : A 3 factorial design can identify optimal conditions for cyclization efficiency .
Q. What strategies are recommended for resolving contradictions in solubility and stability data across different studies?
- Methodological Answer :
- Cross-Validation : Compare experimental solubility (e.g., in DMSO, ethanol) with computational predictions (e.g., LogP via ChemAxon) .
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC to monitor decomposition products (e.g., nitrile hydrolysis to amides) .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers or systematic errors .
Q. What advanced computational methods can predict the reactivity and potential derivatization pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring for functionalization (e.g., alkylation at N1/N4 positions) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends .
- Retrosynthetic Software : Tools like Synthia propose derivatization routes via amide coupling or click chemistry .
Physical-Chemical Properties (Predicted/Experimental)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
